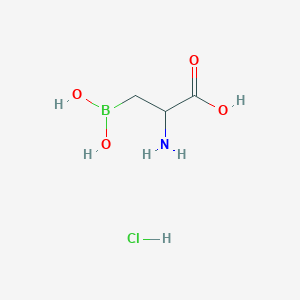![molecular formula C19H17FN2O2S B2472792 1-(4-Ethoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one CAS No. 899759-42-3](/img/structure/B2472792.png)
1-(4-Ethoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, the mechanism of the reaction, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc .Scientific Research Applications
Synthesis and Biological Evaluation in Medicinal Chemistry
A foundational aspect of the research on compounds related to 1-(4-Ethoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one includes the synthesis and biological evaluation of 2,3-diarylpyrazines and quinoxalines as selective COX-2 inhibitors. These compounds demonstrate significant potential in the development of new therapeutic agents due to their selective inhibitory activity on the COX-2 enzyme, a key target in anti-inflammatory and cancer prevention strategies. The synthesis of these compounds involves strategic functionalization to enhance their COX-2 selectivity and in vivo efficacy, leading to the identification of novel COX-2 inhibitors with promising pharmacological profiles (Singh et al., 2004).
Antimicrobial and Antituberculosis Applications
Another research avenue explores the synthesis of novel Schiff bases utilizing similar core structures, highlighting their potential antimicrobial activities. These studies are crucial in the quest for new antimicrobial agents amid rising antibiotic resistance. The synthesis methodologies and biological evaluation of these compounds suggest that they could serve as frameworks for developing new drugs with enhanced efficacy against various bacterial infections, including tuberculosis (Puthran et al., 2019).
Corrosion Inhibition
Research on pyrazine derivatives also extends into the field of materials science, particularly in the study of corrosion inhibition for metals. Pyrazine compounds have been evaluated for their effectiveness in protecting metals against corrosion in acidic environments. These studies not only provide insights into the chemical mechanisms underlying corrosion protection but also highlight the versatility of pyrazine derivatives in industrial applications, offering potential pathways for the development of more durable and corrosion-resistant materials (Saranya et al., 2020).
Synthesis and Herbicidal Activity
The potential of pyrazine derivatives in agriculture through the synthesis and evaluation of compounds for herbicidal activity is another significant area of research. This involves the creation of compounds that exhibit potent activity against various plant species, contributing to the development of new herbicides. Such research addresses the need for more effective and selective agricultural chemicals to manage weed growth without adversely affecting crops or the environment (Xiao et al., 2008).
Mechanism of Action
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-2-24-16-9-7-15(8-10-16)22-12-11-21-18(19(22)23)25-13-14-5-3-4-6-17(14)20/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLLFRVDUUCGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2472711.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2472713.png)






![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2472724.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2472726.png)
![3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2472727.png)
![[1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester](/img/structure/B2472728.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-((2-methylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2472729.png)